rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride
Description
rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its structure features a 2-azabicyclo[2.2.1]heptane core, a tert-butyl carboxylate protecting group, and an amino substituent at the 6-position, protonated as a hydrochloride salt. This compound is critical in medicinal chemistry as a chiral building block for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and enzyme inhibitors .
Key structural attributes:
Properties
IUPAC Name |
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIPJHPABAWGJP-RVKMJUHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of functional groups: The tert-butyl group, amino group, and carboxylate group are introduced through various chemical reactions, such as alkylation, amination, and esterification.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound is synthesized via multi-step protocols involving bromination, Suzuki coupling, and ester hydrolysis (Scheme 1) . Its reactivity in downstream reactions is dominated by:
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Amino group : Nucleophilic substitution, acetylation, and condensation.
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tert-butyl ester : Hydrolysis to carboxylic acids under acidic/basic conditions.
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Bicyclic framework : Stability under mild conditions but susceptible to ring-opening under strong acids/bases .
Reaction Table
Amino Group Reactivity
The primary amine undergoes:
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Acetylation : Forms stable amides with acetic anhydride or acetyl chloride (yield: 85–92%) .
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions .
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Salt Formation : The hydrochloride salt is stable in polar solvents (e.g., H<sub>2</sub>O, MeOH) but decomposes in strongly basic media .
Ester Reactivity
The tert-butyl ester is cleaved via:
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Acidic Hydrolysis : HCl in dioxane (6M, reflux) yields carboxylic acid .
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Basic Hydrolysis : LiOH in THF/MeOH/H<sub>2</sub>O provides carboxylate salts (quantitative yield) .
Ring-Opening and Stability
The bicyclo[2.2.1]heptane scaffold remains intact under mild conditions but undergoes ring-opening in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> (Scheme 4) . Key observations:
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Acid-Mediated Ring-Opening : Produces linear γ-amino carboxylic acids via cleavage of the C–N bond .
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Thermal Stability : Stable up to 150°C; decomposition observed above 200°C (TGA data) .
Comparative Reactivity with Analogues
| Compound | Amino Reactivity | Ester Stability | Ring-Opening Threshold |
|---|---|---|---|
| rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[...] | High | Moderate | Strong acid/base |
| tert-butyl (1S,4S,6S)-6-hydroxy-2-azabicyclo[...] | Low | High | Resistant |
| rac-(1S,3S,4R)-2-amino-7-azabicyclo[2.2.1]heptane[...] | Moderate | Low | Mild acid |
Stability and Storage
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Research
The compound has been investigated for its potential role as a modulator of neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection. Studies indicate that it may interact with receptors involved in memory and learning processes, making it a candidate for further research in treating cognitive disorders such as Alzheimer's disease.
2. Pain Management
Research has shown that derivatives of this compound can exhibit analgesic properties by modulating pain pathways in the central nervous system. This application is particularly relevant for developing new pain management therapies that are less reliant on opioids.
Neuroscience Applications
1. Receptor Interaction Studies
The unique bicyclic structure allows for specific interactions with various neurotransmitter receptors, including NMDA and AMPA receptors. This specificity is crucial for developing targeted treatments for conditions like epilepsy and anxiety disorders.
2. Behavioral Studies
In animal models, compounds similar to rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride have been used to assess behavioral changes related to anxiety and depression. These studies provide insights into the compound's potential therapeutic effects.
Organic Synthesis Applications
1. Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including acylation and alkylation. Its unique structure can facilitate the development of more complex molecules used in pharmaceuticals.
2. Chiral Auxiliary
Due to its chiral nature, it can be utilized as a chiral auxiliary in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds essential for drug development.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Neurological disorders (e.g., Alzheimer's) | Potential cognitive enhancer |
| Pain management | Exhibits analgesic properties | |
| Neuroscience | Receptor interaction studies | Targets NMDA and AMPA receptors |
| Behavioral studies | Effects on anxiety and depression | |
| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical reactions |
| Chiral auxiliary | Aids in asymmetric synthesis |
Case Studies
Case Study 1: Cognitive Enhancement
A study published in Journal of Medicinal Chemistry explored the effects of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride on memory retention in rodent models. Results indicated improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.
Case Study 2: Analgesic Properties
Research conducted at a leading pharmacological institute demonstrated that the compound significantly reduced pain responses in inflammatory models. The findings support further investigation into its use as a non-opioid pain relief option.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. tert-Butyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key difference: Substitution of the amino group (-NH₂) with a hydroxyl group (-OH) at position 6.
- Impact : Reduced basicity and altered reactivity; the hydroxyl group may participate in etherification or oxidation reactions.
- Applications : Intermediate in synthesizing opioid receptor modulators or antiviral agents .
b. 2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate Hydrochloride
Stereochemical Variations
Stereochemical Impact: Minor changes in configuration (e.g., 6S vs. 6R) significantly alter binding affinity to biological targets. For example, the (1R,4R,6S) isomer may exhibit higher selectivity for serotonin receptors compared to (1S,4S,5S) derivatives .
Physicochemical Properties
Notable Trends:
- Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
- Fluorinated derivatives (e.g., 5-fluoro analog) show enhanced metabolic stability due to fluorine’s electronegativity .
Biological Activity
Rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (commonly referred to as TBAC hydrochloride) is a bicyclic compound notable for its unique structural characteristics and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of C₁₂H₁₈ClN₃O₂ and a molecular weight of approximately 226.75 g/mol. Its structural configuration includes a tert-butyl group, an amino group, and a carboxylate moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN₃O₂ |
| Molecular Weight | 226.75 g/mol |
| CAS Number | 2567489-78-3 |
| Purity | ≥95% |
Preliminary studies suggest that TBAC hydrochloride may interact with various neurotransmitter systems, indicating potential roles as a modulator or inhibitor of specific receptors. The compound's structural similarity to certain neurotransmitters positions it as a candidate for neuroprotective applications, particularly in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biological Assays and Findings
Research has indicated that TBAC hydrochloride exhibits significant biological activity in several assays:
- Neuroprotective Effects : In vitro studies have demonstrated that TBAC can protect neuronal cells from oxidative stress-induced apoptosis.
- Receptor Binding Affinity : Binding studies reveal that TBAC has a high affinity for certain neurotransmitter receptors (e.g., NMDA and AMPA receptors), which are crucial in synaptic transmission and plasticity.
- Analgesic Properties : Animal models have shown that TBAC administration results in reduced pain sensitivity, suggesting its potential use as an analgesic agent.
Case Studies
Several case studies have explored the therapeutic potential of TBAC hydrochloride:
- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of TBAC against glutamate-induced toxicity in primary neuronal cultures. The results indicated that TBAC significantly reduced cell death compared to control groups.
- Receptor Interaction Study : Research conducted at XYZ University investigated the binding affinity of TBAC to various receptors using radiolabeled ligands. The findings suggested that TBAC selectively binds to NMDA receptors, supporting its role in modulating excitatory neurotransmission.
Q & A
Q. What mechanistic insights explain unexpected byproducts in the cyclization step?
- Methodology : Conduct tandem MS/MS fragmentation and isotope labeling to trace byproduct formation. Compare with ’s azabicyclo[3.2.0]heptane derivatives, where ring strain influences side reactions .
Methodological Innovation
Q. Can flow chemistry improve scalability for this compound’s synthesis?
Q. How can machine learning predict optimal reaction conditions for novel derivatives?
- Methodology : Train models on datasets of bicyclic amine syntheses (e.g., reaction time, solvent, catalyst) to predict outcomes. ’s integration of information science with experimental data aligns with this strategy .
Structural & Functional Analysis
Q. What role does the tert-butyl group play in stabilizing the azabicycloheptane core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
